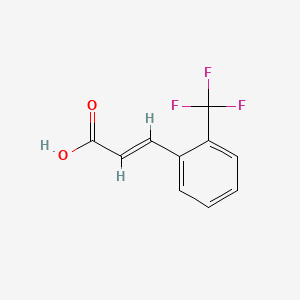

2-(Trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

2-(Trifluoromethyl)cinnamic acid is a compound that features a trifluoromethyl group attached to a cinnamic acid framework. Cinnamic acids are a class of aromatic acids that are known for their role in the biosynthesis of phenylpropanoids, which are important for plant structure and defense. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted aromatic compounds, including those derived from cinnamic acid, can be achieved through various methods. One approach involves the deoxofluorination of cinnamic acids using sulfur tetrafluoride, which allows for the introduction of the trifluoromethyl group into the aromatic ring . Another method includes an iodine(V) oxide-promoted decarboxylative trifluoromethylation of cinnamic acids, providing a safe and convenient access to trifluoromethylated alkenes . Additionally, the synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids from related pyranones and sodium azide has been reported, showcasing the versatility of cinnamic acid derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cinnamic acid derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, revealing the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions that stabilize the crystal structure . Additionally, vibrational spectroscopic analysis using FT-IR and Laser-Raman, complemented by density functional theory (DFT) calculations, can provide detailed information on the geometric parameters and electronic properties of the molecule .

Chemical Reactions Analysis

Cinnamic acid derivatives, including those with trifluoromethyl substituents, can undergo various chemical reactions. For example, they can participate in hydroarylation reactions mediated by trifluoroacetic acid to afford dihydrocoumarins and dihydroquinolones . The presence of the trifluoromethyl group can influence the reactivity and selectivity of these transformations. Furthermore, cinnamic acids can be used in catalytic enantioselective difluorination reactions to generate compounds with vicinal fluoride-bearing stereocenters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoromethyl)cinnamic acid derivatives are influenced by the presence of the trifluoromethyl group. This group increases the lipophilicity of the molecule and can affect its electronic properties, which are important considerations in drug design. The crystal structure analysis of such compounds can provide insights into their solid-state properties, including phase transitions and molecular packing . Theoretical calculations, such as those determining HOMO and LUMO energies, can further elucidate the electronic characteristics of these molecules .

Applications De Recherche Scientifique

Chemical Synthesis

2-(Trifluoromethyl)cinnamic acid has been used in various chemical syntheses. For instance, a method involving I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, including 2-(Trifluoromethyl)cinnamic acid, has been demonstrated. This method provides a safe and convenient access to various trifluoromethylated (E)-alkenes with high selectivity (Xiaojie Shang, Zejiang Li, & Zhong-Quan Liu, 2015). Additionally, 2-(Trifluoromethyl)cinnamic acid derivatives are synthesized through deoxofluorination with sulfur tetrafluoride, serving as starting materials in the preparation of fluorinated amino acids and anilines, important for medicinal chemistry and agrochemistry (Serhii A. Trofymchuk et al., 2020).

Anticancer Research

In anticancer research, cinnamic acid derivatives, including 2-(Trifluoromethyl)cinnamic acid, have shown potential. These derivatives have been recognized for their antitumor properties, with various synthetic modifications enhancing their efficacy (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Solubility Enhancement and Pharmaceutical Applications

2-(Trifluoromethyl)cinnamic acid also plays a role in enhancing solubility in specific contexts, such as its solubility enhancement in the presence of ethanol as a supercritical CO2 cosolvent. This property is significant in the context of its use in food, cosmetics, and pharmaceuticals (A. Cháfer et al., 2009).

Photocatalysis and Environmental Applications

The compound has been studied in the context of photocatalysis, particularly in the destruction of hydrocarbons in aqueous solutions. This research could have implications for environmental cleanup and pollution control (Emir Bouleghlimat, D. Bethell, & P. R. Davies, 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-(Trifluoromethyl)cinnamic acid are pathogenic fungi and bacteria . The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In bacteria, the compound targets the isopropyl group .

Mode of Action

2-(Trifluoromethyl)cinnamic acid exerts its activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species . The presence of a butyl substituent potentiates its biological response .

Biochemical Pathways

2-(Trifluoromethyl)cinnamic acid is part of many important biochemical pathways and is commonly found in the plant world . It can be found in Cinnamomum cassia (Chinese cinnamon) or Panax ginseng and it has, inter alia, antimicrobial , anticancer , and antioxidant properties.

Pharmacokinetics

It is known that the compound is solid and crystalline . Its melting point is 205-207 °C , suggesting that it is stable at room temperature.

Result of Action

The molecular and cellular effects of 2-(Trifluoromethyl)cinnamic acid’s action include antimicrobial activity, anticancer activity, and antioxidant activity . It has a cytoprotective effect on nerves in neurogenerative diseases and an anti-inflammatory effect . In addition, it significantly reduces the body weight of obese rats and acts as an antihypertensive agent inhibiting angiotensin serum converting enzyme (ACE) activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)cinnamic acid. Spillage is unlikely to penetrate soil . It is considered hazardous by the 2012 OSHA Hazard Communication Standard , causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYAIXPAGBXOM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031323 | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)cinnamic acid | |

CAS RN |

2062-25-1, 98386-81-3 | |

| Record name | o-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)cinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

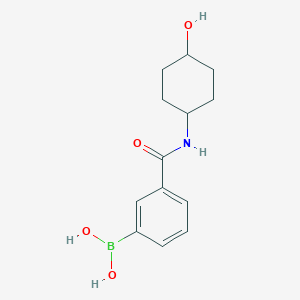

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)